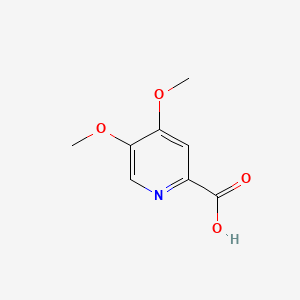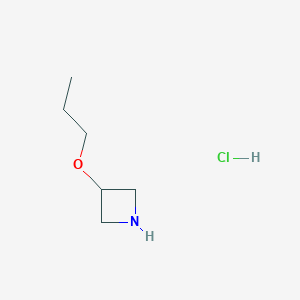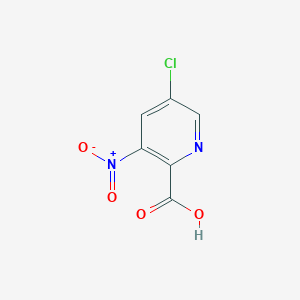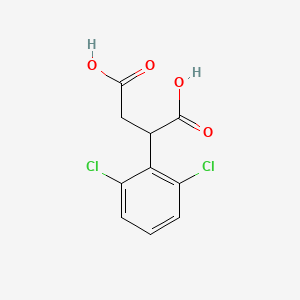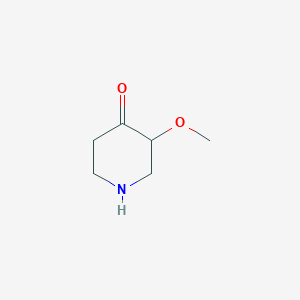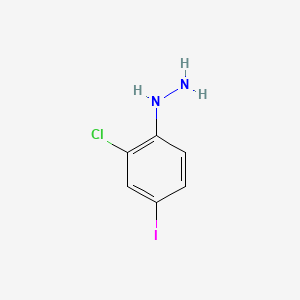
(2-Chloro-4-iodophenyl)hydrazine
説明
“(2-Chloro-4-iodophenyl)hydrazine” is a synthetic organic compound with the chemical formula C6H5ClIN2. It is also known as CIH. The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “(2-Chloro-4-iodophenyl)hydrazine” is 1S/C6H6ClIN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H . The molecular weight of the compound is 304.94 g/mol .
Physical And Chemical Properties Analysis
“(2-Chloro-4-iodophenyl)hydrazine” is a white to yellow solid . It should be stored at a temperature of 2-8°C .
科学的研究の応用
-
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : “(2-Chloro-4-iodophenyl)hydrazine” might be used in the synthesis of various heterocyclic compounds, including triazines and tetrazines . These compounds are significant moieties in biologically important molecules .
- Method : The literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Results : The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
-
Toxicity Studies
- Field : Biochemistry
- Application : There is some evidence that “(2-Chloro-4-iodophenyl)hydrazine” might be toxic to prokaryote cells .
- Method : The toxicity of “(2-Chloro-4-iodophenyl)hydrazine” to prokaryote cells can be evaluated using various biochemical assays .
- Results : The specific results of these studies are not provided in the source, but it is suggested that the compound’s toxicity precludes its use with whole cells as a proxy for in vivo respiration .
-
Synthesis of Pyrazolo[4,3-e][1,2,4]-Triazine Derivatives
- Field : Medicinal Chemistry
- Application : The cytotoxic effect of several pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, i.e., pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]-triazine and pyrazolo [4,3-e][1,2,4]-triazolo[4,3-b][1,2,4]triazines, proves significant activity against different tumor cell lines .
- Method : The synthesis of these derivatives could potentially involve the use of “(2-Chloro-4-iodophenyl)hydrazine” as a starting material or intermediate .
- Results : These derivatives have shown significant cytotoxic activity against different tumor cell lines, suggesting they could be high potential therapeutic candidates .
-
Production of 4-Chloro-2-Aminophenol
-
Synthesis of Pyrazolo[4,3-e][1,2,4]-Triazine Derivatives
- Field : Medicinal Chemistry
- Application : The cytotoxic effect of several pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, i.e., pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]-triazine and pyrazolo [4,3-e][1,2,4]-triazolo[4,3-b][1,2,4]triazines, proves significant activity against different tumor cell lines . These compounds can be high potential therapeutic candidates .
- Method : The synthesis of these derivatives could potentially involve the use of “(2-Chloro-4-iodophenyl)hydrazine” as a starting material or intermediate .
- Results : These derivatives have shown significant cytotoxic activity against different tumor cell lines, suggesting they could be high potential therapeutic candidates .
-
Production of 4-Chloro-2-Aminophenol
Safety And Hazards
特性
IUPAC Name |
(2-chloro-4-iodophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWQELEBJMHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695017 | |
| Record name | (2-Chloro-4-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-iodophenyl)hydrazine | |
CAS RN |
29654-08-8 | |
| Record name | (2-Chloro-4-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)
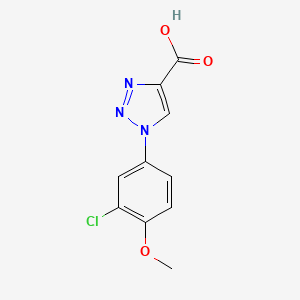
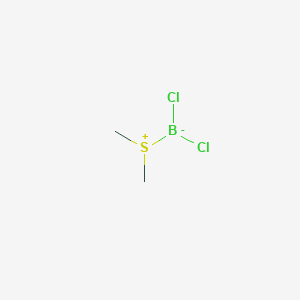
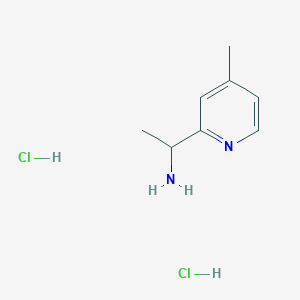

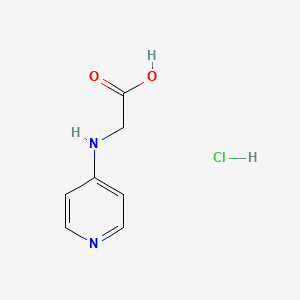
![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)
